[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine
Overview
Description
“[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine” is a useful research chemical . It is used in scientific research due to its unique structure and properties, making it valuable for studying various biological and chemical processes.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.22 . It is a liquid at room temperature and should be stored at 4°C, protected from light .Scientific Research Applications
Catalytic Applications in Organic Synthesis :
- Roffe et al. (2016) synthesized derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine and used them in C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Antimicrobial Properties :
- Visagaperumal et al. (2010) found that certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine exhibited variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Photocytotoxicity and Cellular Imaging :
- Basu et al. (2014) synthesized Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, which showed unprecedented photocytotoxicity in red light and were used for cellular imaging (Basu et al., 2014).
Synthesis of Pharmacologically Relevant Intermediates :
- Jin (2006) synthesized 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an important intermediate of the dopamine D3 receptor selective agonist PD128907 (Jin, 2006).
Synthesis and Activity of Antiestrogens :
- Saeed et al. (1990) studied a series of 2,3-diaryl-1-benzopyran analogues for their estrogen receptor affinity and estrogen agonist-antagonist activities, finding potential as antiestrogens (Saeed et al., 1990).
Safety And Hazards
properties
IUPAC Name |
[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c17-11-12-3-5-13(6-4-12)14-7-8-16-15(10-14)2-1-9-18-16/h3-8,10H,1-2,9,11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUQOWYAZOMPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=C(C=C3)CN)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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